molecular formula C18H20 B1584126 9,9,10,10-Tetramethyl-9,10-dihydroanthracene CAS No. 24269-10-1

9,9,10,10-Tetramethyl-9,10-dihydroanthracene

Cat. No. B1584126
CAS RN: 24269-10-1
M. Wt: 236.4 g/mol
InChI Key: CIKXMSYOZSDGRF-UHFFFAOYSA-N
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Description

9,9,10,10-Tetramethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C18H20 . It has an average mass of 236.351 Da and a monoisotopic mass of 236.156494 Da . It is also known by other names such as 9,10-dihydro-9,9,10,10-tetramethyl-anthracene and 9,9,10,10-tetramethylanthracene .


Synthesis Analysis

Dimeric phthalocyanines of a new type with a bridging 9,9,10,10-tetramethyl-9,10-dihydroanthracene fragment were synthesized . The synthesis process involved the use of X-ray diffraction analysis and molecular modeling .


Molecular Structure Analysis

Based on X-ray diffraction analysis and molecular modeling, a nearly planar structure was assumed for these phthalocyanines . The molecular structure of 9,9,10,10-tetramethyl-9,10-dihydroanthracene is also available as a 3D model .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene include a molecular formula of C18H20, an average mass of 236.351 Da, and a monoisotopic mass of 236.156494 Da .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : 9,9,10,10-tetramethyl-9,10-dihydroanthracene has been synthesized and characterized through various methods. For example, its synthesis alongside 9,9,10,10-tetra-tert-butyl-9,10-dihydro-9,10-distannaanthracenes has been successfully achieved (Saito, Nitta, & Yoshioka, 2001).
  • Structural Analysis : X-ray crystallographic analysis reveals the structural characteristics of these compounds, such as the central tricyclic framework displaying a butterfly conformation (Saito, Nitta, & Yoshioka, 2001).

Electronic Spectra and Molecular Modeling

  • Electronic Absorption Spectra : Dimeric phthalocyanines with a bridging fragment of 9,9,10,10-tetramethyl-9,10-dihydroanthracene have been synthesized. The electronic absorption spectra of these phthalocyanines show distinct characteristics compared to their monomeric and conjugated dimeric analogs, indicating potential applications in materials science (Makarov et al., 2006).

Chemical Reactions and Modifications

  • Reactivity Studies : Studies on the nitration of 9,10-dimethylanthracene and related compounds have provided insights into possible reaction sequences and the formation of novel compounds (Suzuki, Yoneda, & Hanafusa, 1974).
  • Electron Donor Characteristics : The molecular structure of related compounds, such as 9,10-diethyl-9,10-diphospha-9,10-dihydroanthracene, suggests significant electron-donating characteristics, which can be explored for various applications in chemistry and electronics (Akutsu et al., 1996).

Polymerization and Material Science

  • Polymerization Catalysts : The compound has been used in the development of catalysts for the polymerization of propylene, leading to high-isotacticity polymers. This indicates its role in improving polymer production techniques (Wen et al., 2010).

Conformational Analysis and Molecular Interactions

  • Molecular Mechanics Calculations : Conformational analyses of 9,10-dihydroanthracene and its derivatives have been conducted using molecular mechanics calculations. These studies provide insights into molecular geometries, potentially useful in materials design and molecular engineering (Rabideau, Mooney, & Lipkowitz, 1986).

properties

IUPAC Name

9,9,10,10-tetramethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20/c1-17(2)13-9-5-7-11-15(13)18(3,4)16-12-8-6-10-14(16)17/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKXMSYOZSDGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323937
Record name 9,9,10,10-tetramethyl-9,10-dihydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9,10,10-Tetramethyl-9,10-dihydroanthracene

CAS RN

24269-10-1
Record name 24269-10-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,9,10,10-tetramethyl-9,10-dihydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
SA Karim - Oriental Journal of Chemistry, 2018 - researchgate.net
Condensation polymerisation technique has been employed to synthesise a Novel Tröger base polymer with thermal stability and microporosity. The synthesis process starts with …
Number of citations: 1 www.researchgate.net
E BERNER, T GRAMSTAD… - ACTA CHEMICA …, 1953 - actachemscand.org
In an attempt to substitute aromatic hydrogen by the acetic acid residue a mixture of benzene and ethyl monochloroacetate was treated with anhydrous aluminium chloride. The reaction …
Number of citations: 2 actachemscand.org
SG Makarov, KN Maksimova, EV Baranov… - Russian chemical …, 2006 - Springer
Dimeric phthalocyanines of a new type with a bridging 9,9,10,10-tetramethyl-9,10-dihydroanthracene fragment were synthesized. On the basis of X-ray diffraction analysis and …
Number of citations: 12 link.springer.com
J Malek, M Černý, R Řeřicha - Collection of Czechoslovak …, 1974 - cccc.uochb.cas.cz
Anthracene is reduced by sodium bis (2-methoxyethoxy) aluminum hydride in solutions of benzenoid hydrocarbons under the formation of radical-anion, dianion, and monoanion of 9-…
Number of citations: 5 cccc.uochb.cas.cz
T Nakashima, M Shimada, Y Kurihara… - Journal of …, 2016 - Elsevier
Various silicon-containing six-membered-ring molecules were synthesized by Pd-catalyzed coupling reaction of 1,2-bis(dimethylsilyl)arenes with 1,2-diiodoarenes in moderate yields. …
Number of citations: 8 www.sciencedirect.com
I Granoth, Y Segall, H Leader… - The Journal of Organic …, 1976 - ACS Publications
The scope and synthetic applications of hydride addition to aromatic olefinshave been studied. Many aromatic olefins are reduced by LiAlH* in tetrahydrofuran (THF), 1, 2-…
Number of citations: 22 pubs.acs.org
J Málek, M Černý - Journal of Organometallic Chemistry, 1975 - Elsevier
Reduction (80) and reductive methylation (160–175) of some geminal diphenyl-substituted olefins and conjugated dienes by sodium bis(2-methoxyethoxy)aluminium hydride are …
Number of citations: 4 www.sciencedirect.com
A Fukui, K Hattori, Y Hu, M Shiotsuki, F Sanda… - Polymer, 2009 - Elsevier
Diarylacetylenes having fluorenyl groups and other substituents (trimethylsilyl, t-butyl, bromine, fluorine) (1a–1) were polymerized with TaCl 5 –n-Bu 4 Sn. Monomers 1a–l produced …
Number of citations: 27 www.sciencedirect.com
Y Yamanoi - Accounts of Chemical Research, 2023 - ACS Publications
Conspectus This Account summarizes recent developments in metal-mediated coupling reactions between hydrosilanes and aryl iodides in the presence of Pd(P(t-Bu) 3 ) 2 and base. …
Number of citations: 3 pubs.acs.org
JF Bunnett, RG Scamehorn… - The Journal of Organic …, 1976 - ACS Publications
Whereas previously aromatic SrnI reactions were conducted almost exclusively in ammonia, it is now found that dimethyl sulfoxide is a good solvent for photostimulated reactions of …
Number of citations: 92 pubs.acs.org

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